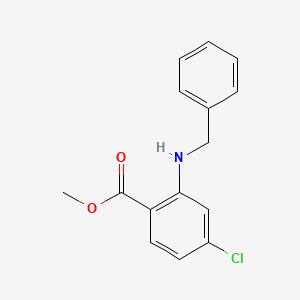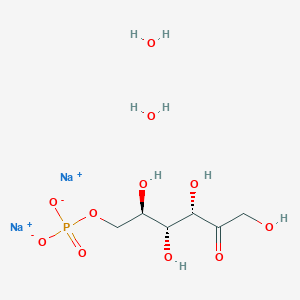
D-Fructose-6-phosphate (sodium salt hydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Fructose-6-phosphate (sodium salt hydrate): is a sugar intermediate in the glycolytic pathway. It is produced by the isomerization of glucose-6-phosphate by glucose phosphate isomerase . This compound plays a crucial role in cellular metabolism and energy production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Fructose-6-phosphate (sodium salt hydrate) can be synthesized enzymatically. The process involves the isomerization of glucose-6-phosphate by the enzyme phosphoglucoisomerase .
Industrial Production Methods: In industrial settings, the compound is typically produced using bacterial sources such as Corynebacterium . The process involves fermentation and subsequent purification to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: D-Fructose-6-phosphate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: It can also be reduced to form sugar alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various catalysts and solvents can be employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Oxidized sugars and acids.
Reduction: Sugar alcohols.
Substitution: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Fructose-6-phosphate is used to study enzyme kinetics and mechanisms, particularly those involved in glycolysis .
Biology: It serves as a key intermediate in metabolic pathways, making it essential for research in cellular metabolism and energy production .
Medicine: The compound is used in cancer research to understand the metabolic pathways that cancer cells rely on for growth and survival .
Industry: D-Fructose-6-phosphate is utilized in the production of various biochemical reagents and as a standard in analytical chemistry .
Wirkmechanismus
D-Fructose-6-phosphate exerts its effects by participating in the glycolytic pathway. It is isomerized from glucose-6-phosphate and further phosphorylated to fructose-1,6-bisphosphate, which is a rate-limiting step in glycolysis . This process is crucial for the production of ATP, the energy currency of the cell.
Vergleich Mit ähnlichen Verbindungen
- D-Glucose-6-phosphate
- D-Fructose-1,6-bisphosphate
- D-Glucose
Comparison:
- D-Glucose-6-phosphate: Like D-Fructose-6-phosphate, it is an intermediate in glycolysis but is the precursor in the isomerization reaction.
- D-Fructose-1,6-bisphosphate: This compound is formed by the phosphorylation of D-Fructose-6-phosphate and is a key intermediate in glycolysis.
- D-Glucose: It is the starting material for the glycolytic pathway and is isomerized to form D-Fructose-6-phosphate.
Uniqueness: D-Fructose-6-phosphate is unique in its role as a central intermediate in glycolysis, bridging the conversion of glucose to pyruvate and facilitating the production of energy in cells .
Eigenschaften
Molekularformel |
C6H15Na2O11P |
|---|---|
Molekulargewicht |
340.13 g/mol |
IUPAC-Name |
disodium;[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate;dihydrate |
InChI |
InChI=1S/C6H13O9P.2Na.2H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;;2*1H2/q;2*+1;;/p-2/t4-,5-,6-;;;;/m1..../s1 |
InChI-Schlüssel |
CDLRMALLOSORSP-ZOPBSDICSA-L |
Isomerische SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] |
Kanonische SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










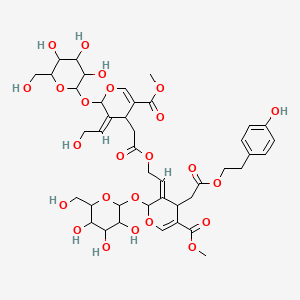
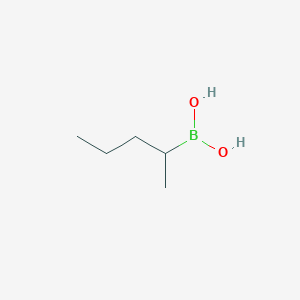
![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)
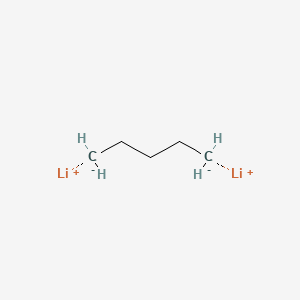
![(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B14748435.png)
